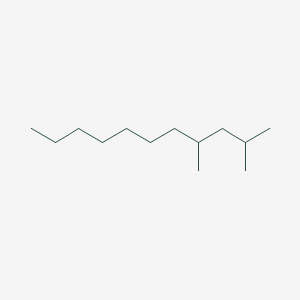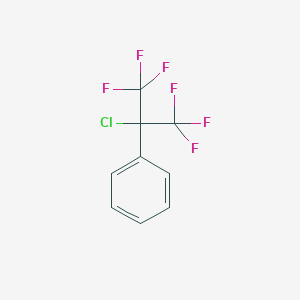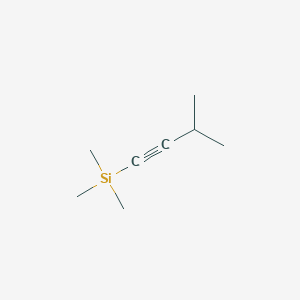
Silane, trimethyl(3-methyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(3-methyl-1-butynyl)-, also known as TMB-silane, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various applications, including organic synthesis, materials science, and bioconjugation.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(3-methyl-1-butynyl)- is based on its ability to react with a variety of functional groups, including aldehydes, ketones, and carboxylic acids. The reaction proceeds through a nucleophilic addition reaction, which results in the formation of a stable covalent bond between Silane, trimethyl(3-methyl-1-butynyl)- and the functional group. This reaction can be used to modify the surface of nanoparticles or other materials, or to conjugate biomolecules to surfaces or other biomolecules.
Biochemical and Physiological Effects:
Silane, trimethyl(3-methyl-1-butynyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable molecule that does not readily decompose under normal physiological conditions. It is also known to be relatively non-toxic, although further studies are needed to fully understand its safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl(3-methyl-1-butynyl)- has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of applications, including organic synthesis, materials science, and bioconjugation. It is also relatively easy to synthesize and can be carried out under mild reaction conditions. However, Silane, trimethyl(3-methyl-1-butynyl)- also has some limitations. It can be difficult to handle due to its sensitivity to moisture, and it can also be expensive to synthesize.
Direcciones Futuras
There are several future directions for the use of Silane, trimethyl(3-methyl-1-butynyl)- in scientific research. One area of interest is the development of new synthetic methods for Silane, trimethyl(3-methyl-1-butynyl)- that are more efficient and cost-effective. Another area of interest is the use of Silane, trimethyl(3-methyl-1-butynyl)- in the development of new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Finally, Silane, trimethyl(3-methyl-1-butynyl)- could be used in the development of new bioconjugation strategies for the conjugation of biomolecules to surfaces or other biomolecules.
Métodos De Síntesis
Silane, trimethyl(3-methyl-1-butynyl)- can be synthesized by reacting trimethylsilylacetylene with 3-bromo-3-methyl-1-butene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which results in the formation of the Silane, trimethyl(3-methyl-1-butynyl)- molecule. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Aplicaciones Científicas De Investigación
Silane, trimethyl(3-methyl-1-butynyl)- has been widely used in scientific research as a versatile reagent. It can be used in organic synthesis as a building block for the synthesis of complex molecules. Silane, trimethyl(3-methyl-1-butynyl)- can also be used in materials science as a surface modifier for the functionalization of nanoparticles and other materials. In addition, Silane, trimethyl(3-methyl-1-butynyl)- has been used in bioconjugation as a linker for the conjugation of biomolecules to surfaces or other biomolecules.
Propiedades
Número CAS |
18388-07-3 |
|---|---|
Nombre del producto |
Silane, trimethyl(3-methyl-1-butynyl)- |
Fórmula molecular |
C8H16Si |
Peso molecular |
140.3 g/mol |
Nombre IUPAC |
trimethyl(3-methylbut-1-ynyl)silane |
InChI |
InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
Clave InChI |
IUSKEAGRJCRTEC-UHFFFAOYSA-N |
SMILES |
CC(C)C#C[Si](C)(C)C |
SMILES canónico |
CC(C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



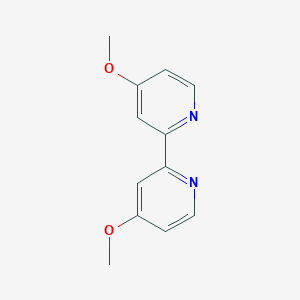
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
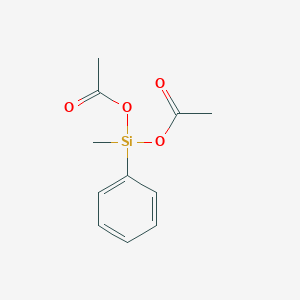


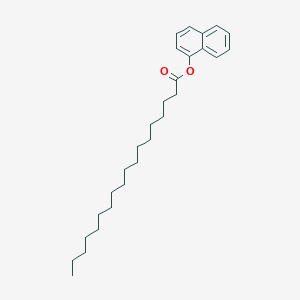

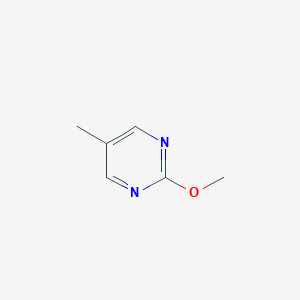
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

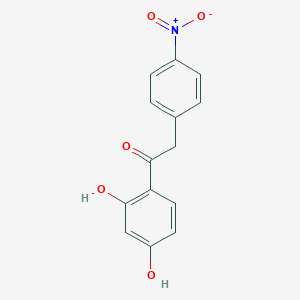
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
